molecular formula C84H126N24O15 B549409 Unk-Gln-Arg-Leu-Phe-Gln-Val-Lys-Gly-Arg-Orn(Unk)-OH CAS No. 794466-43-6

Unk-Gln-Arg-Leu-Phe-Gln-Val-Lys-Gly-Arg-Orn(Unk)-OH

Cat. No. B549409
CAS RN: 794466-43-6
M. Wt: 1712.1 g/mol
InChI Key: OIOWMSSANHIUTR-NVWDZAHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unk-Gln-Arg-Leu-Phe-Gln-Val-Lys-Gly-Arg-Orn(Unk)-OH is a peptide that has been studied extensively in scientific research. Peptides are short chains of amino acids that are linked together in a specific order. The peptide this compound is composed of 11 amino acids and is known to have various biological activities.

Scientific Research Applications

Beta-Hairpin Stabilization

Research has shown that specific amino acid sequences, including ones similar to Unk-Gln-Arg-Leu-Phe-Gln-Val-Lys-Gly-Arg-Orn(Unk)-OH, are effective in stabilizing beta-hairpins in peptides. Ornithine (Orn), a part of such sequences, plays a crucial role in forming turn structures that stabilize beta-hairpins. This is significant in protein folding and stability (Nowick & Brower, 2003).

Histocompatibility Antigens

The sequence of murine histocompatibility antigens, which are essential in the immune response, includes regions reminiscent of the query sequence. Understanding these sequences is vital for comprehending immune system functions and potential therapeutic interventions (Uehara et al., 1980).

Growth Hormone-Releasing Factors

In the context of endocrinology, similar sequences have been identified in growth hormone-releasing factors isolated from human pancreatic tumors. This research is pivotal in understanding hormonal regulation and potential treatments for hormonal imbalances or deficiencies (Guillemin et al., 1982).

properties

IUPAC Name

[N-[(4S)-4-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutyl]carbamimidoyl]azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H126N24O15/c1-9-107(10-2)51-31-33-55-65(45-51)123-66-46-52(108(11-3)12-4)32-34-56(66)70(55)53-25-16-17-26-54(53)72(112)99-60(35-37-67(86)109)76(116)100-59(29-21-41-95-83(90)91)75(115)104-63(43-48(5)6)78(118)105-64(44-50-23-14-13-15-24-50)79(119)101-61(36-38-68(87)110)77(117)106-71(49(7)8)80(120)102-57(27-18-19-39-85)73(113)97-47-69(111)98-58(28-20-40-94-82(88)89)74(114)103-62(81(121)122)30-22-42-96-84(92)93/h13-17,23-26,31-34,45-46,48-49,57-64,71H,9-12,18-22,27-30,35-44,47,85H2,1-8H3,(H26-,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,109,110,111,112,113,114,115,116,117,118,119,120,121,122)/t57-,58-,59-,60-,61-,62-,63-,64-,71-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOWMSSANHIUTR-NVWDZAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)[NH-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)[NH-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H126N24O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1712.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Unk-Gln-Arg-Leu-Phe-Gln-Val-Lys-Gly-Arg-Orn(Unk)-OH
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Unk-Gln-Arg-Leu-Phe-Gln-Val-Lys-Gly-Arg-Orn(Unk)-OH
Reactant of Route 3
Unk-Gln-Arg-Leu-Phe-Gln-Val-Lys-Gly-Arg-Orn(Unk)-OH
Reactant of Route 4
Unk-Gln-Arg-Leu-Phe-Gln-Val-Lys-Gly-Arg-Orn(Unk)-OH
Reactant of Route 5
Unk-Gln-Arg-Leu-Phe-Gln-Val-Lys-Gly-Arg-Orn(Unk)-OH
Reactant of Route 6
Unk-Gln-Arg-Leu-Phe-Gln-Val-Lys-Gly-Arg-Orn(Unk)-OH

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